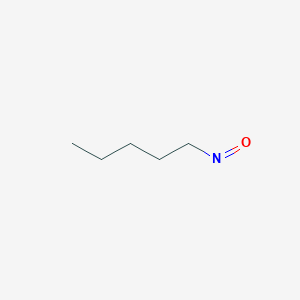
(2E,4E)-2,4-Bis(3,3-dimethylbutan-2-ylidene)cyclobutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-2,4-Bis(3,3-dimethylbutan-2-ylidene)cyclobutane-1,3-dione is an organic compound characterized by its unique cyclobutane ring structure with two ketone groups and two alkylidene substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2,4-Bis(3,3-dimethylbutan-2-ylidene)cyclobutane-1,3-dione typically involves the reaction of cyclobutane-1,3-dione with 3,3-dimethylbutan-2-one under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may convert the ketone groups to alcohols.
Substitution: The alkylidene groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2E,4E)-2,4-Bis(3,3-dimethylbutan-2-ylidene)cyclobutane-1,3-dione can be used as a building block for more complex molecules.
Biology
Medicine
In medicine, derivatives of this compound might be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which (2E,4E)-2,4-Bis(3,3-dimethylbutan-2-ylidene)cyclobutane-1,3-dione exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane-1,3-dione: A simpler analog with similar reactivity.
2,4-Dimethyl-3-pentanone: Shares the alkylidene substituents but lacks the cyclobutane ring.
Propriétés
Numéro CAS |
849473-08-1 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
2,4-bis(3,3-dimethylbutan-2-ylidene)cyclobutane-1,3-dione |
InChI |
InChI=1S/C16H24O2/c1-9(15(3,4)5)11-13(17)12(14(11)18)10(2)16(6,7)8/h1-8H3 |
Clé InChI |
AZRHQIBHKRTUJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C(=O)C(=C(C)C(C)(C)C)C1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
![2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14189787.png)


![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)

![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)


![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)


